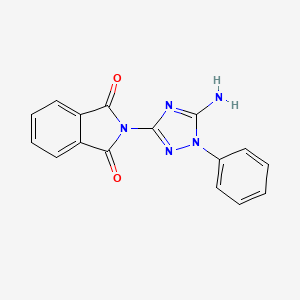
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized and studied extensively in recent years, and its unique structure and properties have made it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter and receptor activity in the brain. The compound has been shown to bind to specific sites on proteins and nucleic acids, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In vivo studies have shown that the compound can modulate the activity of neurotransmitters and receptors in the brain, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its unique structure and properties, which make it a promising candidate for various research applications. The compound is relatively easy to synthesize and has been shown to be stable under certain conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization and modification to improve its efficacy and specificity.
Zukünftige Richtungen
There are several future directions for research on 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a lead compound for the development of new drugs with anti-cancer, anti-inflammatory, and anti-viral properties. Another direction is to study its interactions with specific proteins and nucleic acids in more detail, to better understand its mechanism of action. Additionally, future research could focus on optimizing and modifying the compound to improve its efficacy and specificity, as well as investigating its potential for use in diagnostic and imaging applications.
Synthesemethoden
The synthesis of 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with isatin in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized and modified in various ways to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione make it a promising candidate for various scientific research applications. In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs with anti-cancer, anti-inflammatory, and anti-viral properties. In biochemistry, this compound has been used to study the interactions between proteins and nucleic acids, and its ability to inhibit the activity of certain enzymes has been investigated. In pharmacology, this compound has been studied for its potential to modulate the activity of neurotransmitters and receptors in the brain.
Eigenschaften
IUPAC Name |
2-(5-amino-1-phenyl-1,2,4-triazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c17-15-18-16(19-21(15)10-6-2-1-3-7-10)20-13(22)11-8-4-5-9-12(11)14(20)23/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWGINQHUGFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N3C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
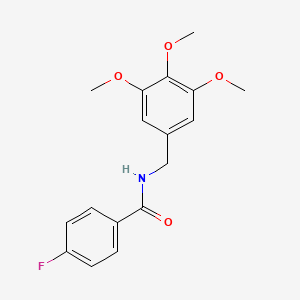
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
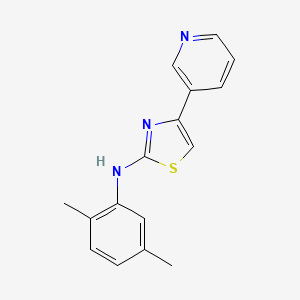
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
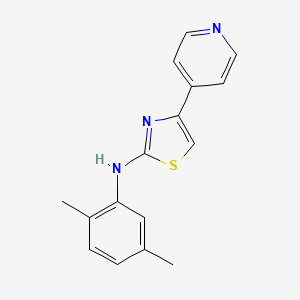
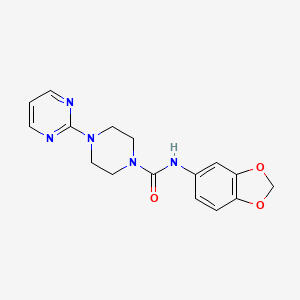
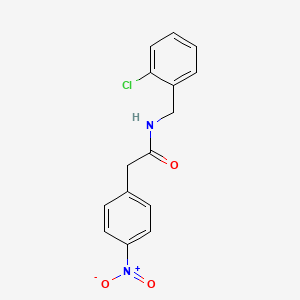
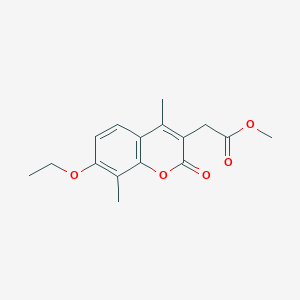
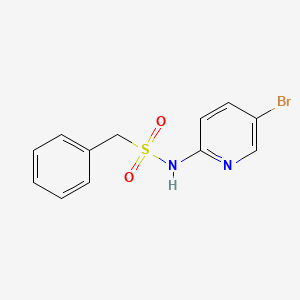

![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
